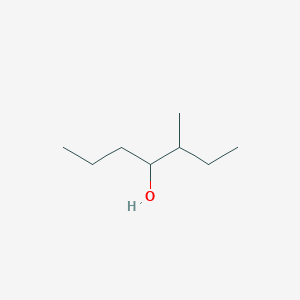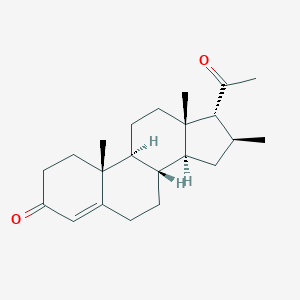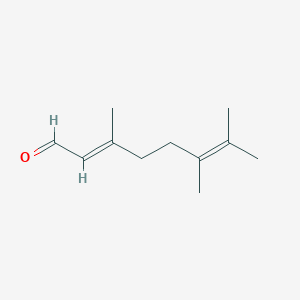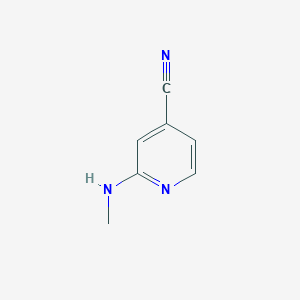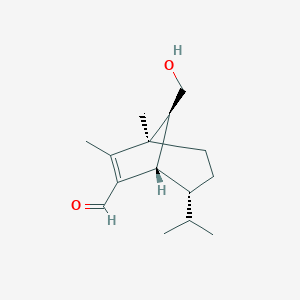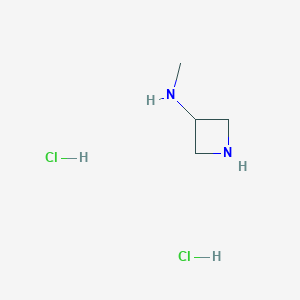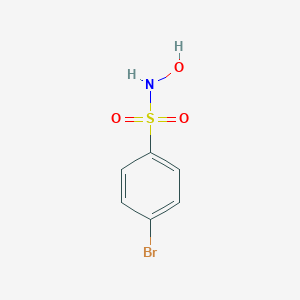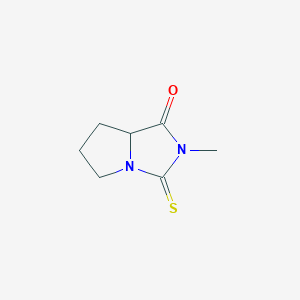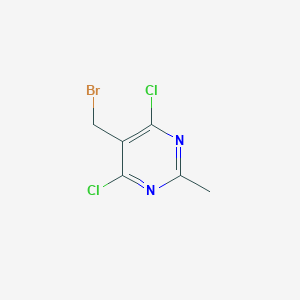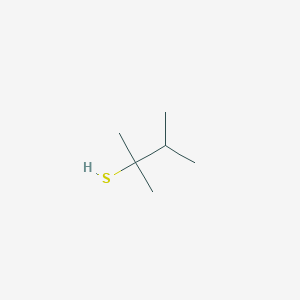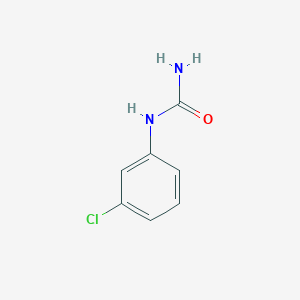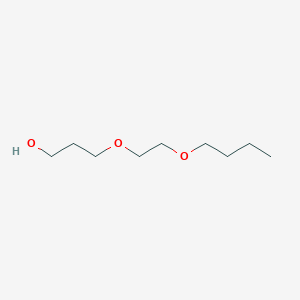
3-(2-Butoxyethoxy)propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Butoxyethoxy)propanol, also known as Butyl Carbitol, is a clear, colorless liquid that is widely used in various industries. It is a glycol ether that belongs to the family of ethylene glycol ethers. Butyl Carbitol is a versatile solvent that is used in paint, ink, and coating formulations, as well as in the cleaning, textile, and pharmaceutical industries.
Applications De Recherche Scientifique
3-(2-Butoxyethoxy)propanol Carbitol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a solvent for drug formulations and as a penetration enhancer for transdermal drug delivery. In the textile industry, it is used as a dye carrier and as a wetting agent for textile fibers. In the cleaning industry, it is used as a solvent for degreasing and cleaning applications. In the paint and coating industry, it is used as a coalescing agent and as a solvent for resin formulations.
Mécanisme D'action
The exact mechanism of action of 3-(2-Butoxyethoxy)propanol Carbitol is not fully understood, but it is believed to act as a surfactant and a solvent. It has a low surface tension and can penetrate deeply into substrates, making it an effective wetting agent. It is also a good solvent for many organic compounds, which makes it useful in various applications.
Effets Biochimiques Et Physiologiques
3-(2-Butoxyethoxy)propanol Carbitol has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. It is rapidly metabolized and excreted from the body, with a half-life of approximately 4 hours. However, exposure to high concentrations of 3-(2-Butoxyethoxy)propanol Carbitol can cause irritation to the skin, eyes, and respiratory tract.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Butoxyethoxy)propanol Carbitol is a versatile solvent that has many advantages for use in lab experiments. It has a low toxicity and is easily metabolized, making it safe for use in animal studies. It is also a good solvent for many organic compounds, which makes it useful in various applications. However, 3-(2-Butoxyethoxy)propanol Carbitol is not compatible with all materials and may cause swelling or degradation of certain polymers.
Orientations Futures
There are many potential future directions for the use of 3-(2-Butoxyethoxy)propanol Carbitol. In the pharmaceutical industry, it may be used as a penetration enhancer for transdermal drug delivery. In the cleaning industry, it may be used as a solvent for eco-friendly cleaning products. In the paint and coating industry, it may be used as a coalescing agent for water-based formulations. Further studies are needed to fully understand the potential applications of 3-(2-Butoxyethoxy)propanol Carbitol in these and other fields.
Conclusion
3-(2-Butoxyethoxy)propanol Carbitol is a versatile solvent that has many potential applications in various industries. It is synthesized by reacting ethylene oxide with n-butanol in the presence of a catalyst. It has a low toxicity and is easily metabolized, making it safe for use in animal studies. 3-(2-Butoxyethoxy)propanol Carbitol is a good solvent for many organic compounds, which makes it useful in various applications. However, it is not compatible with all materials and may cause swelling or degradation of certain polymers. Further studies are needed to fully understand the potential applications of 3-(2-Butoxyethoxy)propanol Carbitol in various fields.
Méthodes De Synthèse
3-(2-Butoxyethoxy)propanol Carbitol is synthesized by reacting ethylene oxide with n-butanol in the presence of a catalyst. The reaction produces a mixture of diethylene glycol mono-n-butyl ether and triethylene glycol mono-n-butyl ether, which are then separated by distillation. The diethylene glycol mono-n-butyl ether is further reacted with propylene oxide to produce 3-(2-Butoxyethoxy)propanol Carbitol.
Propriétés
Numéro CAS |
10043-18-2 |
|---|---|
Nom du produit |
3-(2-Butoxyethoxy)propanol |
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3 |
Clé InChI |
ANYPGYQTLSGXJN-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCO |
SMILES canonique |
CCCCOCCOCCCO |
Synonymes |
3-(2-Butoxyethoxy)-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



